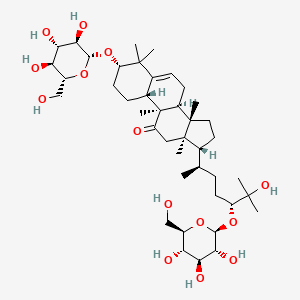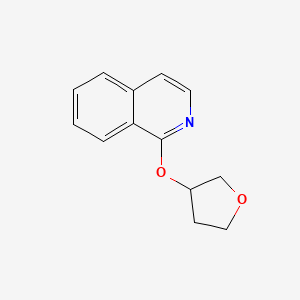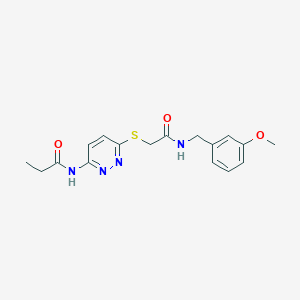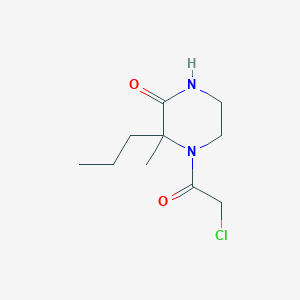
2-amino-N-(4-chlorobenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4-chlorobenzyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S . It belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including this compound, has been studied . The process involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide group that is S-linked to a benzene ring . The InChI Code for this compound is 1S/C13H13ClN2O2S/c14-11-7-5-10 (6-8-11)9-16-19 (17,18)13-4-2-1-3-12 (13)15/h1-8,16H,9,15H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.78 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
Benzenesulfonamides have been extensively used as key intermediates in chemical transformations to yield diverse privileged scaffolds. For example, polymer-supported benzenesulfonamides prepared from immobilized primary amines have facilitated the synthesis of various chemical structures through unusual rearrangements (Fülöpová & Soural, 2015). Additionally, benzenesulfonamide derivatives have been synthesized and characterized for their antimicrobial activity, demonstrating their potential in drug design (Demircioğlu et al., 2018).
Antitumor Activity
New derivatives of benzenesulfonamides have shown significant in vitro antitumor activity. For instance, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have been evaluated against a panel of 56 tumor cell lines, revealing structure-antitumor activity relationships and promising compounds for further investigation (Sławiński & Gdaniec, 2005).
Carbonic Anhydrase Inhibition
Benzenesulfonamides incorporating flexible triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase isozymes, relevant to physiological and pathological processes. These compounds have shown potent inhibitory activity, with some displaying significant intraocular pressure lowering activity in glaucoma models (Nocentini et al., 2016).
Bioimaging Applications
Certain benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective and sensitive detection of metal ions in aqueous solutions, showcasing their utility in bioimaging studies. This includes the ability to discriminate between metal ions in cancer cells versus normal live cells, highlighting their potential in biomedical research and diagnostics (Ravichandiran et al., 2020).
Molecular Structure Analysis
Research into the molecular structures of benzenesulfonamides, such as through rotational spectroscopy, has provided insights into their conformations and the effects of different substituents on their structures. This fundamental knowledge supports the design of more effective drugs by understanding the bioactive conformations of these molecules (Vigorito et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides . These compounds are known to interact with various receptors and enzymes in the body, contributing to their diverse biological activities .
Mode of Action
Aminobenzenesulfonamides typically interact with their targets through the formation of hydrogen bonds and ionic interactions . The presence of the sulfonamide group allows these compounds to act as bioisosteres for carboxylic acids, enabling them to inhibit various enzymes .
Biochemical Pathways
Aminobenzenesulfonamides are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the sulfonamide group typically enhances the water solubility of these compounds, potentially influencing their absorption and distribution .
Result of Action
Aminobenzenesulfonamides are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the stability and activity of this compound .
Propiedades
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVPYDIMHKZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)
![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)



